molecular formula C14H23NNa2O17S2 B15093292 N-Acetyllactosamine 6,6'-Disulfate Disodium Salt

N-Acetyllactosamine 6,6'-Disulfate Disodium Salt

Katalognummer: B15093292
Molekulargewicht: 587.4 g/mol
InChI-Schlüssel: WNRBKGCBRFNJMG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyllactosamine 6,6'-Disulfate Disodium Salt (CAS: 321897-68-1) is a sulfated derivative of N-acetyllactosamine (LacNAc), a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-4 glycosidic bond. Its molecular formula is C₁₄H₂₃NO₁₇S₂·2Na, with a molecular weight of 587.44 g/mol . The compound features sulfation at both the 6-position of GlcNAc and the 6'-position of Gal, distinguishing it from monosulfated or nonsulfated analogs. Structurally, its Smiles notation is CC(=O)N[C@H]1C@HO.[Na+].[Na+] .

Notably, the unlabeled form of this compound has been discontinued commercially , though isotopic variants (e.g., ¹³C₆-labeled) remain available for specialized research . It requires storage at < -15°C to maintain stability .

Eigenschaften

Molekularformel

C14H23NNa2O17S2

Molekulargewicht

587.4 g/mol

IUPAC-Name

disodium;[6-[5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H25NO17S2.2Na/c1-4(16)15-7-9(18)12(6(30-13(7)21)3-29-34(25,26)27)32-14-11(20)10(19)8(17)5(31-14)2-28-33(22,23)24;;/h5-14,17-21H,2-3H2,1H3,(H,15,16)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI-Schlüssel

WNRBKGCBRFNJMG-UHFFFAOYSA-L

Kanonische SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O.[Na+].[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt typically involves the sulfation of N-Acetyllactosamine. The process begins with the preparation of N-Acetyllactosamine, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure selective sulfation at the 6 and 6’ positions of the disaccharide .

Industrial Production Methods

Industrial production of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves large-scale sulfation processes, often utilizing automated reactors to maintain precise control over reaction conditions. The product is then purified through a series of chromatographic techniques to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Sulfation and Desulfation

  • Controlled Sulfation : The 6- and 6'-sulfate groups undergo regioselective modifications under alkaline conditions (pH 8–10) using sulfotransferases like CHST2 or chemical agents (e.g., Et₃N-SO₃ complex) .

  • Desulfation : Acidic hydrolysis (0.1 M HCl, 60°C, 2 h) selectively removes sulfate groups, yielding N-acetyllactosamine as a degradation product .

Glycosylation and Enzymatic Modifications

  • Glycosyltransferase Activity : The compound serves as a substrate for α1,3-L-fucosyltransferase in cancer-associated enzymatic pathways, forming fucosylated derivatives like Lewis X antigens .

  • Sialylation : Terminal galactose residues can be α2,3- or α2,6-sialylated using sialyltransferases (e.g., PmST1M144D, PdST6), even with pre-existing sulfate groups .

Acid/Base Hydrolysis

  • Glycosidic Bond Cleavage : Hydrolysis under strong acidic conditions (1 M H₂SO₄, 100°C, 4 h) breaks the β(1→4) linkage between galactose and N-acetylglucosamine, yielding monosaccharides .

  • Sulfate Stability : Sulfate esters remain intact at neutral pH but hydrolyze in concentrated acids (e.g., 6 M HCl, 110°C) .

Reaction with Growth Factors

Sulfate groups enhance binding to proteins like fibroblast growth factor (FGF-2) through electrostatic interactions, stabilizing ligand-receptor complexes .

Reaction Conditions Outcome Reference
FGF-2 BindingpH 7.4, 25°CKd = 12 nM (measured via SPR)
α1,3-FucosylationOvarian cancer sera, 37°C, 2 h85% conversion to fucosylated product

Oxidative Reactions

  • Periodate Oxidation : Cleaves vicinal diols in the galactose ring (0.1 M NaIO₄, 4°C, 24 h), forming dialdehydes while preserving sulfate groups .

  • Radical Oxidation : Hydroxyl radicals (- OH) generated via Fenton reaction degrade the sugar backbone, producing fragmentation products.

Reaction Conditions and Optimization

  • Temperature Sensitivity : Reactions above 50°C risk desulfation and caramelization .

  • pH Dependence :

    • Sulfation : Optimal at pH 8–9 .

    • Hydrolysis : Accelerated at pH < 3 or > 11 .

Analytical Methods for Reaction Monitoring

  • HPLC : Quantifies reaction progress using anion-exchange columns (e.g., CarboPac PA1) .

  • NMR Spectroscopy : Assigns sulfate positions via ¹H-¹³C HSQC and HMBC (e.g., δ 4.2–4.5 ppm for sulfated C-6) .

  • Mass Spectrometry : Confirms molecular weights (m/z 587.4 for [M–2Na]²⁻) .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes at >150°C, releasing SO₃ and forming char .

  • Photolysis : UV exposure (254 nm) induces radical-mediated chain scission.

Wissenschaftliche Forschungsanwendungen

N-Acetyllactosamine 6,6'-Disulfate Disodium Salt (C14H23NNa2O17S2) is a disaccharide derivative with diverse applications, particularly in biomedical research and diagnostics . It is also known as LacNAc(2S) and Gal(6S)β-(1-4)-GlcNAc(6S) .

Applications in Morquio A Syndrome (MPS IVA)

Screening and Diagnosis: N-Acetyllactosamine 6,6'-Disulfate Disodium Salt is utilized in the screening and diagnosis of Morquio A syndrome (MPS IVA) . MPS IVA is a lysosomal storage disorder resulting from a deficiency in the enzyme galactosamine-6-sulfate sulfatase. This deficiency leads to the accumulation of keratan sulfate, and N-Acetyllactosamine 6,6'-Disulfate Disodium Salt is a relevant disaccharide derived from keratan sulfate .

LC-MS/MS Assay Validation: The compound is used in validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting relevant disaccharides from keratan sulfate . These disaccharides serve as biomarkers for Morquio A syndrome .

Biomarker: N-Acetyllactosamine 6,6'-Disulfate Disodium Salt can be used as a biomarker for Morquio A syndrome .

Research Applications

Fucosyltransferase Acceptor: N-Acetyllactosamine derivatives, including N-Acetyllactosamine 6,6'-Disulfate Disodium Salt, have been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors .

Glycosaminoglycan Studies: N-Acetyllactosamine-6,6 '-disulfate disodium salt is used in studies involving glycosaminoglycans. It can be used in (-)ESI-MS/MS (Electrospray Ionization Mass Spectrometry) to study charge-localization isomers .

Properties

Purity: N-Acetyllactosamine 6,6'-Disulfate Disodium Salt is available with a purity of ≥ 70.0% .

Isotope Enrichment: A 13C6-labeled version of the compound is available with ≥ 70.0% purity and ≥ 98.0% isotope enrichment .

Molecular Weight: The molecular weight of N-Acetyllactosamine 6,6'-Disulfate Disodium Salt is 587.4 g/mol .

Nomenclature: The IUPAC name for the compound is disodium;[6-[5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate .

Safety

Wirkmechanismus

The mechanism of action of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves its interaction with specific glycan-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The sulfate groups enhance the binding affinity and specificity of the compound for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of LacNAc Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sulfation Positions Key Applications Availability
N-Acetyllactosamine 6,6'-Disulfate Disodium Salt 321897-68-1 C₁₄H₂₃NO₁₇S₂·2Na 587.44 6 (GlcNAc), 6' (Gal) Glycan structural studies, enzyme substrate/inhibition assays Discontinued (unlabeled)
N-Acetyllactosamine 6-Sulfate Sodium Salt 145447-78-5 C₁₄H₂₃NNaO₁₄S ~477.39* 6 (GlcNAc) Morquio A syndrome biomarker, ovarian cancer research Available
6'-a-Sialyl-N-acetyllactosamine Sodium Salt N/A Not specified N/A None Sialylation studies, glycan-receptor interaction analysis Available
Keratan Sulfate (KS-I) 9056-36-4 Polymer Variable Multiple Cartilage integrity studies, biomarker for corneal diseases Available

*Approximated based on IUPAC name in .

N-Acetyllactosamine 6-Sulfate Sodium Salt (CAS 145447-78-5)

  • Structural Differentiation: Monosulfated at GlcNAc-6, lacking the Gal-6' sulfate group present in the disulfated variant.
  • Applications: Diagnostic assays for Morquio A syndrome (MPS IVA), where it serves as a keratan sulfate-derived disaccharide biomarker . Substrate for α1,3-L-fucosyltransferase in ovarian cancer research, highlighting its role in tumor-associated glycan modifications .
  • Analytical Methods : Quantified via LC-MS/MS with ≥90% purity .

6'-a-Sialyl-N-acetyllactosamine Sodium Salt

  • Structural Differentiation : Features a sialic acid residue linked to Gal-6', replacing sulfation.
  • Applications : Studies on sialylation processes, critical in immune cell interactions and pathogen recognition .

Keratan Sulfate (KS-I, CAS 9056-36-4)

  • Structural Differentiation: A sulfated glycosaminoglycan polymer containing repeating LacNAc units with variable sulfation (6-O-sulfation on GlcNAc and/or Gal) .
  • Applications : Biomarker for cartilage disorders and corneal dystrophies; used in structural analysis of proteoglycans .

Research Findings and Methodological Considerations

  • Disulfated Compound: CID Analysis: A novel IR-induced fragmentation method in FT-ICR mass spectrometry was developed to isolate and analyze its ions, avoiding traditional magnetic/electric field separation . Isotopic Variants: ¹³C₆-labeled disulfate (FC-154) is available for metabolic tracing, despite the discontinuation of the unlabeled form .
  • Monosulfated Compound: Validated in LC-MS/MS assays for Morquio A syndrome, achieving high sensitivity (LOQ: 0.05 µg/mL) . Demonstrated specificity as a fucosyltransferase acceptor in ovarian cancer sera, suggesting its utility in probing tumor-specific glycosylation .

Stability and Commercial Considerations

  • The disulfate’s discontinuation may relate to synthesis complexity or stability challenges, as sulfated glycans are prone to desulfation under suboptimal conditions .
  • Isotopic labeling (e.g., ¹³C₆) mitigates degradation risks and enhances traceability in kinetic studies .

Biologische Aktivität

N-Acetyllactosamine 6,6'-Disulfate Disodium Salt (CAS 321897-68-1) is a sulfated disaccharide derivative of N-acetyllactosamine. Its biological activity has garnered attention due to its role in various physiological processes and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

N-Acetyllactosamine 6,6'-Disulfate is characterized by the following structural features:

  • Chemical Formula : C₁₂H₁₅N₁O₁₂S₂
  • Molecular Weight : 345.39 g/mol
  • Purity : ≥ 70.0%

The compound features two sulfate groups attached to the lactosamine structure, which enhances its solubility and biological reactivity.

1. Role in Glycosaminoglycan Metabolism

N-Acetyllactosamine 6,6'-Disulfate is involved in the metabolism of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. It serves as a substrate for various glycosyltransferases and sulfatases, influencing cellular signaling pathways and structural integrity of tissues .

2. Diagnostic Applications

This compound has been validated for use in screening and diagnosing Morquio A syndrome (MPS IVA), a lysosomal storage disorder characterized by the accumulation of keratan sulfate. An LC-MS/MS assay has been developed to detect disaccharides from keratan sulfate as biomarkers for this condition .

1. Cancer Research

Research indicates that N-acetyllactosamine derivatives can act as acceptors for α1,3-L-Fucosyltransferase, which is relevant in ovarian cancer pathology. This suggests potential applications in cancer diagnostics or therapeutics by modulating glycan interactions that influence tumor progression .

2. Neuroimmunological Diseases

Studies have shown that modifications of carbohydrate residues, such as those found in N-acetyllactosamine derivatives, may provide novel therapeutic strategies for neuroimmunological diseases like multiple sclerosis. The presence of sulfate groups at specific positions can influence immune responses and disease progression .

Case Study 1: Morquio A Syndrome

A study conducted on patients with Morquio A syndrome utilized N-acetyllactosamine 6,6'-Disulfate to analyze keratan sulfate levels in urine samples. The findings demonstrated elevated levels of specific disaccharides linked to the severity of the disease, supporting its use as a diagnostic biomarker .

Case Study 2: Cancer Biomarkers

In a clinical trial assessing ovarian cancer patients, N-acetyllactosamine derivatives were evaluated for their ability to serve as markers for tumor presence and progression. The results indicated that these compounds could potentially aid in early detection and monitoring of therapeutic responses .

Research Findings

StudyFocusKey Findings
Martell et al., 2011BioanalysisDeveloped an LC-MS/MS assay for detecting keratan sulfate disaccharides as biomarkers for MPS IVA .
Auray-Blais et al., 2016Cancer ResearchIdentified N-acetyllactosamine derivatives as substrates for fucosyltransferases in ovarian cancer sera .
Gloster et al., 2019NeuroimmunologySuggested that carbohydrate modifications could influence immune responses in multiple sclerosis .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of N-Acetyllactosamine 6,6'-Disulfate Disodium Salt?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) to resolve sulfation patterns at C6 and C6' positions. For mass spectrometry, employ collision-induced dissociation (CID) coupled with Fourier transform ion cyclotron resonance (FT-ICR) to isolate and fragment ions, ensuring precise identification of the disulfated structure .

Q. What are the optimal storage conditions to preserve the stability of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized samples at <−15°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis of sulfate groups. For solutions, prepare in deionized water (pH 6.5–7.5) and store at −80°C with desiccants to prevent microbial growth .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfation position analysis using collision-induced dissociation (CID) techniques?

  • Methodological Answer : Address spectral ambiguities by integrating infrared (IR) laser-induced fragmentation within FT-ICR systems. This method selectively removes interfering ions (e.g., nonsulfated contaminants) prior to CID, improving signal-to-noise ratios and enabling unambiguous assignment of sulfate groups to C6 and C6' positions .

Q. What experimental strategies are effective in studying the compound's interactions with lectins in glycobiology research?

  • Methodological Answer : Use surface plasmon resonance (SPR) with immobilized lectins (e.g., galectins) and titrate with N-acetyllactosamine derivatives. Isotopic labeling (e.g., 13C6 analogs ) enhances tracking of binding kinetics via mass spectrometry . Validate specificity using competitive assays with unsulfated lactosamine controls.

Q. How should researchers address challenges in quantifying trace levels of sulfated glycans in biological matrices?

  • Methodological Answer : Combine hydrophilic interaction liquid chromatography (HILIC) with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. HILIC enriches sulfated glycans from complex mixtures, while MALDI-TOF provides high sensitivity for low-abundance species (detection limit: ~10 fmol/µL) .

Q. What methodologies validate the purity of N-Acetyllactosamine 6,6'-Disulfate Disodium Salt in compliance with pharmacopeial standards?

  • Methodological Answer :

  • Heavy metals : Inductively coupled plasma mass spectrometry (ICP-MS) to confirm As ≤3 ppm and Pb ≤10 ppm .
  • Organic impurities : Reverse-phase HPLC with UV detection (254 nm) to quantify residual sulfonic acid derivatives (e.g., ≤0.3% sodium salt of 6-hydroxy-2-naphthalenesulfonic acid ) .
  • Sulfate content : Ion chromatography with suppressed conductivity detection to verify stoichiometric sulfate incorporation (target: 2.0–2.1 moles per mole of lactosamine) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on sulfate group lability during mass spectrometry analysis?

  • Resolution : Optimize ionization parameters to minimize in-source fragmentation. Electrospray ionization (ESI) at low capillary voltage (1.5–2.0 kV) and desolvation temperature (150°C) preserves sulfate integrity. Compare results with alternative methods like NMR sulfation shift analysis (δ 79–82 ppm for C6-sulfated galactose) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.